Cas no 2140184-70-7 (rac-4,4,5,5-tetramethyl-2-(1R,2R)-2-(naphthalen-1-yl)cyclopropyl-1,3,2-dioxaborolane, trans)

Technical Introduction: rac-4,4,5,5-Tetramethyl-2-((1R,2R)-2-(naphthalen-1-yl)cyclopropyl)-1,3,2-dioxaborolane is a chiral boronic ester featuring a trans-substituted cyclopropyl ring linked to a naphthalene moiety. Its rigid, sterically hindered structure enhances stability and selectivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings. The trans configuration of the cyclopropyl group ensures consistent stereochemical outcomes, making it valuable for asymmetric synthesis. The naphthalene group contributes to π-stacking interactions, aiding in catalytic applications. This compound is suited for constructing complex, stereodefined architectures in pharmaceutical and materials chemistry. Its air- and moisture-stable solid form facilitates handling and storage under standard conditions.
rac-4,4,5,5-tetramethyl-2-(1R,2R)-2-(naphthalen-1-yl)cyclopropyl-1,3,2-dioxaborolane, trans structure
2140184-70-7 structure
Product Name:rac-4,4,5,5-tetramethyl-2-(1R,2R)-2-(naphthalen-1-yl)cyclopropyl-1,3,2-dioxaborolane, trans
CAS No:2140184-70-7
MF:C19H23BO2
MW:294.195725679398
MDL:MFCD33549664
CID:5463106
PubChem ID:130540049
Update Time:2025-06-15

rac-4,4,5,5-tetramethyl-2-(1R,2R)-2-(naphthalen-1-yl)cyclopropyl-1,3,2-dioxaborolane, trans Chemical and Physical Properties

Names and Identifiers

    • Z2065486157
    • rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-(naphthalen-1-yl)cyclopropyl]-1,3,2-dioxaborolane
    • rac-4,4,5,5-tetramethyl-2-[(1r,2r)-2-(naphthalen-1-yl)cyclopropyl]-1,3,2-dioxaborolane, trans
    • rac-4,4,5,5-tetramethyl-2-(1R,2R)-2-(naphthalen-1-yl)cyclopropyl-1,3,2-dioxaborolane, trans
    • MDL: MFCD33549664
    • Inchi: 1S/C19H23BO2/c1-18(2)19(3,4)22-20(21-18)17-12-16(17)15-11-7-9-13-8-5-6-10-14(13)15/h5-11,16-17H,12H2,1-4H3/t16-,17+/m0/s1
    • InChI Key: YIBKTSKVRUUIGK-DLBZAZTESA-N
    • SMILES: O1B([C@@H]2C[C@H]2C2=CC=CC3C=CC=CC2=3)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 294.1791101 g/mol
  • Monoisotopic Mass: 294.1791101 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 294.2
  • Topological Polar Surface Area: 18.5

rac-4,4,5,5-tetramethyl-2-(1R,2R)-2-(naphthalen-1-yl)cyclopropyl-1,3,2-dioxaborolane, trans Pricemore >>

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Additional information on rac-4,4,5,5-tetramethyl-2-(1R,2R)-2-(naphthalen-1-yl)cyclopropyl-1,3,2-dioxaborolane, trans

Introduction to Rac-4,4,5,5-Tetramethyl-2-(1R,2R)-2-(Naphthalen-1-yl)cyclopropyl-1,3,2-Dioxaborolane, Trans (CAS No. 2140184-70-7)

Rac-4,4,5,5-tetramethyl-2-(1R,2R)-2-(naphthalen-1-yl)cyclopropyl-1,3,2-dioxaborolane, trans

is a highly specialized organic compound with significant applications in the field of synthetic chemistry and pharmaceutical research. This compound, identified by its CAS number 2140184-70-7, has garnered attention due to its unique structural properties and potential utility in the development of novel therapeutic agents. The molecule features a complex bicyclic framework consisting of a cyclopropyl ring substituted with a naphthalene moiety and an appended dioxaborolane group. This structural configuration imparts distinct reactivity and steric characteristics that make it a valuable intermediate in various synthetic protocols.

The dioxaborolane functional group is particularly noteworthy as it serves as an effective boron-containing reagent in cross-coupling reactions. These reactions are fundamental to modern organic synthesis and are widely employed in the construction of complex molecular architectures. The presence of the trans configuration further influences the compound's electronic and steric environment, making it a versatile building block for chemists working on intricate molecular designs.

In recent years, there has been growing interest in the application of organoboron compounds in medicinal chemistry. Boron-containing molecules have shown promise as pharmacophores due to their ability to interact with biological targets in unique ways. For instance, certain boronate esters have been explored as inhibitors of enzymes involved in cancer metabolism. The racemic form of 4,4,5,5-tetramethyl-2-(1R,2R)-2-(naphthalen-1-yl)cyclopropyl-1,3,2-dioxaborolane, trans

could serve as a precursor for enantioselective synthesis of chiral boron derivatives. Such derivatives are crucial for developing enantiomerically pure drugs that exhibit enhanced efficacy and reduced side effects. The naphthalene substituent adds another layer of complexity to the molecule, potentially influencing its solubility and bioavailability when incorporated into drug candidates.

The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions. Advanced techniques such as transition metal catalysis and chiral auxiliary-assisted synthesis are often employed to achieve high yields and enantiomeric purity. The development of efficient synthetic routes is essential for scaling up production and making this compound more accessible for industrial applications.

Recent research has highlighted the importance of boron-containing heterocycles in drug discovery. Studies have demonstrated that these compounds can exhibit desirable pharmacological properties such as broad-spectrum antimicrobial activity and anti-inflammatory effects. The structural motif present in Rac-4,4,5,5-tetramethyl-2-(1R,2R)-2-(naphthalen-1-yl)cyclopropyl-1,3,2-dioxaborolane, trans

aligns well with these trends and opens up new avenues for exploration in medicinal chemistry. Researchers are currently investigating its potential as a scaffold for designing novel therapeutic agents targeting various diseases.

The compound's unique electronic properties also make it an attractive candidate for materials science applications. Boron-containing molecules can exhibit interesting optical and electronic behaviors when incorporated into advanced materials such as organic semiconductors or luminescent dyes. The combination of steric bulk from the cyclopropyl ring and electronic richness from the naphthalene group could lead to novel functional materials with tailored properties.

In conclusion, Rac-[4,4,5,5-tetramethyl-2-(1R,2R)-2-(naphthalen-1-yl)cyclopropyl-1,3,2-dioxaborolane] trans (CAS No. 2140184-70-7) represents a significant advancement in synthetic chemistry with broad implications for pharmaceuticals and materials science. Its complex structure and versatile reactivity position it as a valuable tool for researchers seeking to develop innovative solutions across multiple disciplines.

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